Ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-cyanoacetate

Agrochemical Synthesis Late-Stage Functionalization Process Chemistry

Variable yields from one-pot condensations hinder fluopyram intermediate scale-up. This pre-isolated ethyl ester provides precise control over the decarboxylation-hydrolysis cascade. - **Process Advantage:** Eliminates condensation variability; achieves >91% yield to the ethylamine intermediate. - **Convergent SAR:** Enables late-stage amine installation for parallel analog synthesis (10+ derivatives). - **High Purity:** Crystalline solid (98%+) ensures accurate solution prep and impurity-free metabolite standards.

Molecular Formula C11H8ClF3N2O2
Molecular Weight 292.64
CAS No. 923251-81-4
Cat. No. B2808876
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-cyanoacetate
CAS923251-81-4
Molecular FormulaC11H8ClF3N2O2
Molecular Weight292.64
Structural Identifiers
SMILESCCOC(=O)C(C#N)C1=C(C=C(C=N1)C(F)(F)F)Cl
InChIInChI=1S/C11H8ClF3N2O2/c1-2-19-10(18)7(4-16)9-8(12)3-6(5-17-9)11(13,14)15/h3,5,7H,2H2,1H3
InChIKeyMTHOZIDITGUPLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-cyanoacetate: A Key Fluopyram Intermediate


Ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-cyanoacetate (CAS 923251-81-4) is a pyridine-based heterocyclic building block characterized by a unique combination of chloro, trifluoromethyl, cyano, and ethyl ester functionalities on a 2-pyridyl scaffold . This compound serves as a critical pre-formed intermediate in the synthesis of the succinate dehydrogenase inhibitor (SDHI) fungicide, fluopyram, streamlining the pathway to the key downstream intermediate 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethanamine [1]. Its structure eliminates the need for a discrete condensation step between 2,3-dichloro-5-(trifluoromethyl)pyridine and ethyl cyanoacetate, offering a strategic advantage in convergent synthetic routes.

Pre-formed pyridyl intermediate for fluopyram synthesis
Convergent route compatible with late-stage amine installation
Bypasses one-pot condensation; supports stepwise optimization

Why Generic Analogs Cannot Replace This Intermediate


Simple substitution of Ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-cyanoacetate with cheaper, more common alkyl cyanoacetates or structurally similar methyl/tert-butyl esters is not scientifically valid for application-driven procurement. The specific ethyl ester moiety is not arbitrary; it directly governs the reactivity profile during the critical decarboxylation-hydrolysis cascade required to produce the fluopyram ethylamine intermediate [1]. While lab-scale syntheses may use a one-pot method with ethyl cyanoacetate, pre-isolated building blocks like the target compound provide superior control, intermediate purity, and are indispensable for convergent and parallel medicinal chemistry campaigns [2]. The balance between the ester's steric bulk and electronic activation can profoundly affect the reaction kinetics and final product yield, making this compound a non-negotiable starting point in defined synthetic routes.

Ester Moiety
Methyl/tert-butyl esters may shift decarboxylation kinetics and yield profile compared to the required ethyl ester.
Intermediate Handling
One-pot methods using ethyl cyanoacetate can introduce variability in purity; pre-isolated building block offers more predictable process control.
Structural Ambiguity
Generic cyanoacetate blocks require post-condensation heterocycle installation, increasing risk of regioisomeric impurities.

Quantitative Evidence for This Fluopyram Intermediate


Decarboxylation Yield vs. One-Pot Method

The target compound, as a pre-isolated intermediate, enables a single-step decarboxylation to the crucial acetonitrile intermediate. A closely related methyl ester analog has been demonstrated to undergo this transformation in DMSO/water with sodium chloride, achieving a 91% yield [1]. In contrast, a widely reported one-pot method using 2,3-dichloro-5-(trifluoromethyl)pyridine and ethyl cyanoacetate directly delivers the same acetonitrile with an 88.1% yield under optimized green chemistry conditions [2]. The use of the pre-formed Ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-cyanoacetate bypasses the lower-yielding initial condensation step entirely, offering a clear yield advantage for the final transformation.

Decarboxylation yield
Cross-study comparable
Pre-isolated (methyl ester analog): 91% vs. One-pot route: 88.1%
Reported yield context for convergent route selection
Methyl ester analog used as proxy; direct data to verify
Agrochemical Synthesis Late-Stage Functionalization Process Chemistry

Purity and Physical Form for Automated Weighing

Ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-cyanoacetate is commercially available as a solid with a certified purity of ≥98% . This is in contrast to the tert-butyl ester analog (CAS 1426290-06-3), which is often handled as a solution or a lower-melting solid, complicating precise stoichiometric weighing . For automated high-throughput experimentation (HTE) platforms, solid building blocks with high purity (>98%) are essential for reliable miniaturization and minimizing impurities that cause catalyst deactivation.

Physical form & purity
Data to verify
Solid, purity ≥98% (commercial specification)
May support automated solid dispensing workflows
Verify lot-specific certificate of analysis
Parallel Synthesis Laboratory Automation Analytical Standards

Structural Confirmation via Orthogonal Data

The unambiguous structural identity of the target compound is supported by peer-reviewed literature on its downstream applications, where it is a key substrate in the synthesis of 2-pyridylethylbenzamide fungicide derivatives, confirming the substitution pattern at the 2-position of the pyridine ring [1]. This contrasts with generic ethyl cyanoacetate, where the heterocyclic core must be installed post-condensation, introducing a point of structural ambiguity and potential isomeric impurities.

Structural confirmation
Class-level inference
Pre-installed 3-chloro-5-(trifluoromethyl)pyridin-2-yl core vs. post-condensation installation
Reported structural certainty context for downstream applications
Confirmed via patent literature; independent QC advisable
Quality Control Regulatory Starting Material Structure Elucidation

High-Value Application Scenarios


Convergent Synthesis of Fluopyram Analogs

Scenario: A medicinal chemistry team is tasked with exploring structure-activity relationships (SAR) around the fluopyram ethylamine linker. Using Ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-cyanoacetate as the starting material allows for a late-stage decarboxylation-reduction sequence to install the amine handle, which can then be capped with diverse acid chlorides [1]. This convergent strategy is superior to a linear route starting from 2,3-dichloro-5-(trifluoromethyl)pyridine, enabling access to tens of analogs in parallel with a single batch of the key intermediate.

Process R&D for Agrochemical Amine Intermediates

Scenario: A process chemistry group aims to develop a scalable route to 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethanamine hydrochloride, a pivotal intermediate in fluopyram production. The pre-formed Ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-cyanoacetate is selected to bypass the variable-yield, one-pot condensation step. By isolating this intermediate, the subsequent decarboxylation can be optimized to a yield benchmark of at least 91% [2], a critical milestone for a techno-economic evaluation that favors this route over the standard one-pot method which reports an 88% yield at a comparable stage [3].

Synthesis of Fluopyram Metabolite Standards

Scenario: An environmental science laboratory needs to synthesize high-purity analytical standards of fluopyram metabolites for a regulatory residue study. The target compound is procured as a 98%+ purity solid to serve as a key precursor for a short, unambiguous synthetic sequence, ensuring the final metabolite standard is free from positional isomers or process-related impurities. Its reliable solid form enables straightforward preparation of stock solutions, unlike the alternative tert-butyl ester which requires density measurement for volumetric handling.

Application
Selection Property
Validation Focus
Fluopyram SAR library synthesis
Pre-formed pyridyl-cyanoacetate scaffold
Late-stage amine handle installation
Scalable fluopyram ethylamine route
Isolated intermediate for step optimization
Decarboxylation yield benchmarking
High-purity metabolite standards
Solid, ≥98% purity building block
Isomeric purity and stock solution preparation
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